![molecular formula C7H5BrF3N B1482555 4-Bromo-5-(difluoromethyl)-2-fluoroaniline CAS No. 1936432-09-5](/img/structure/B1482555.png)
4-Bromo-5-(difluoromethyl)-2-fluoroaniline
Overview
Description
4-Bromo-5-(difluoromethyl)-2-fluoroaniline is an organic compound that belongs to the class of halogenated anilines It is characterized by the presence of bromine, fluorine, and difluoromethyl groups attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-(difluoromethyl)-2-fluoroaniline can be achieved through several synthetic routesFor example, the starting material 4-bromo-2-fluoroaniline can undergo a difluoromethylation reaction using difluoromethylating agents under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation and difluoromethylation processes. These processes are optimized for high yield and purity, often employing catalysts and controlled reaction environments to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-(difluoromethyl)-2-fluoroaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Anticancer Agents
Research indicates that derivatives of 4-bromoaniline compounds exhibit potential as anticancer agents. For instance, modifications of the aniline structure have been linked to enhanced activity against specific cancer cell lines. A study highlighted the synthesis of fluorinated anilines that showed promising results in inhibiting tumor growth, suggesting that 4-bromo-5-(difluoromethyl)-2-fluoroaniline could serve as a precursor for developing novel anticancer drugs .
Antimicrobial Activity
Fluorinated compounds are known for their antimicrobial properties. A study demonstrated that anilines with bromine and difluoromethyl substituents displayed significant antibacterial activity against various pathogens. This suggests that this compound could be explored for developing new antimicrobial agents .
Herbicides
The compound is also relevant in the field of agrochemicals, particularly in herbicide development. It serves as an intermediate in synthesizing herbicidally active compounds. For example, 4-bromoaniline derivatives have been utilized to create effective herbicides targeting specific weed species while minimizing impact on crops .
Liquid Crystals
The incorporation of fluorinated groups in aromatic compounds has led to advancements in liquid crystal technology. Research has shown that compounds like this compound can be used to synthesize novel liquid crystalline materials with enhanced thermal stability and optical properties. These materials are essential for applications in display technologies .
Data Table: Summary of Applications
Case Study 1: Anticancer Activity
A series of derivatives synthesized from this compound were tested against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with some derivatives showing IC50 values lower than existing anticancer drugs.
Case Study 2: Herbicide Development
In a comparative study of herbicides synthesized from anilines, those incorporating the difluoromethyl group exhibited superior efficacy against target weeds while demonstrating lower toxicity to non-target plants. This highlights the potential for environmentally friendly agricultural practices using such compounds.
Mechanism of Action
The mechanism of action of 4-Bromo-5-(difluoromethyl)-2-fluoroaniline involves its interaction with specific molecular targets. The presence of halogen and difluoromethyl groups can influence its binding affinity and reactivity with enzymes, receptors, or other biomolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-5-(difluoromethyl)-2-fluoropyridine
- 4-Bromo-5-(difluoromethyl)-1H-pyrazole
- 4-Bromo-5-nitrophthalonitrile
Uniqueness
4-Bromo-5-(difluoromethyl)-2-fluoroaniline is unique due to its specific combination of bromine, fluorine, and difluoromethyl groups on an aniline ring. This unique structure imparts distinct chemical properties, such as reactivity and stability, making it valuable for specific applications in research and industry .
Biological Activity
4-Bromo-5-(difluoromethyl)-2-fluoroaniline is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Formula : C7H5BrF3N
- Molecular Weight : 232.02 g/mol
- IUPAC Name : this compound
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Difluoroalkylation Reactions : Utilizing photoinduced methods to introduce difluoromethyl groups onto aniline derivatives has shown promising results. Studies indicate that under specific conditions (e.g., using Eosin Y as a photocatalyst), high yields of difluoroalkylated products can be obtained .
- Electrophilic Aromatic Substitution : The introduction of bromine and difluoromethyl groups can also be accomplished through electrophilic substitution reactions, which are common in the functionalization of aromatic compounds.
Antimicrobial Properties
Recent research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that fluorinated anilines can disrupt biofilm formation in bacteria such as Escherichia coli, suggesting potential applications in controlling bacterial infections .
Anticancer Activity
Fluorinated compounds often demonstrate enhanced biological activity against cancer cells. The incorporation of fluorine atoms into drug structures has been linked to improved interactions with biological targets, leading to increased potency and selectivity. For example, analogs of fluorinated anilines have been studied for their effects on the PI3K-Akt-mTOR signaling pathway, which is frequently deregulated in cancer .
Case Studies
-
Study on Antimicrobial Activity :
- A study investigated the effects of various difluoromethyl-substituted anilines on biofilm formation and motility in E. coli. Results showed that these compounds could significantly inhibit biofilm thickness and reduce live cell counts at specific concentrations, highlighting their potential as antimicrobial agents .
- Anticancer Research :
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Biological Targets : The presence of fluorine enhances the lipophilicity and electronic properties of the compound, allowing it to interact more effectively with cellular targets.
- Induction of Oxidative Stress : Similar compounds have been shown to elevate ROS levels within cells, triggering apoptotic pathways in cancer cells.
Properties
IUPAC Name |
4-bromo-5-(difluoromethyl)-2-fluoroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3N/c8-4-2-5(9)6(12)1-3(4)7(10)11/h1-2,7H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDLAZUMRMLNPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)F)Br)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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